3-Hydroxy-2-methoxyphenylboronic acid
Overview
Description
3-Hydroxy-2-methoxyphenylboronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with hydroxy and methoxy groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methoxyphenylboronic acid typically involves the reaction of this compound with appropriate boron-containing reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-methoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinones, while reduction of the boronic acid group can produce boranes.
Scientific Research Applications
Chemistry: 3-Hydroxy-2-methoxyphenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: In biological research, this compound is used as a probe for studying enzyme activities and as a precursor for the synthesis of biologically active molecules.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of boron-containing drugs. Boronic acids are known to inhibit proteases and other enzymes, making them valuable in drug discovery.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts. Its ability to form stable complexes with various metals makes it useful in catalysis and material science.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the inhibition of enzymes that contain active site serine or threonine residues. The boronic acid group interacts with the hydroxyl groups of these residues, forming a stable complex that inhibits enzyme activity .
Comparison with Similar Compounds
3-Methoxyphenylboronic acid: Similar structure but lacks the hydroxy group.
4-Methoxyphenylboronic acid: Similar structure but with the methoxy group in a different position.
4-Hydroxy-3-methoxyphenylboronic acid: Similar structure but with the hydroxy and methoxy groups in different positions
Uniqueness: 3-Hydroxy-2-methoxyphenylboronic acid is unique due to the specific positioning of the hydroxy and methoxy groups on the phenyl ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and other applications.
Properties
IUPAC Name |
(3-hydroxy-2-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,9-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEICWKIRFAADSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-62-5 | |
Record name | (3-hydroxy-2-methoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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